2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile dihydrochloride
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Overview
Description
2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile dihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrrolo[2,3-b]pyridine moiety, a piperazine ring, and a benzonitrile group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile dihydrochloride typically involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core, the introduction of the piperazine ring, and the attachment of the benzonitrile group. Common synthetic routes may involve:
C-H Functionalization: Utilizing Rh(III)-catalyzed and solvent-controlled C-H bond functionalization to introduce various functional groups.
Oxidative Cyclization: Employing copper-catalyzed oxidative cyclization to form complex ring structures.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile dihydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as Rh(III) and Cu(II) complexes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can lead to the formation of pyrrolo[1,2-a]quinoxalines .
Scientific Research Applications
2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-1-yl)pyridine: Known for its use in C-H functionalization reactions.
2-(1H-Pyrrol-1-yl)aniline: Utilized in oxidative cyclization reactions to form complex ring structures.
Uniqueness
2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile dihydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19Cl2N5O |
---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
4-piperazin-1-yl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzonitrile;dihydrochloride |
InChI |
InChI=1S/C18H17N5O.2ClH/c19-11-14-1-2-15(23-7-5-20-6-8-23)10-17(14)24-16-9-13-3-4-21-18(13)22-12-16;;/h1-4,9-10,12,20H,5-8H2,(H,21,22);2*1H |
InChI Key |
HQDJFWVZULIIJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)C#N)OC3=CN=C4C(=C3)C=CN4.Cl.Cl |
Origin of Product |
United States |
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